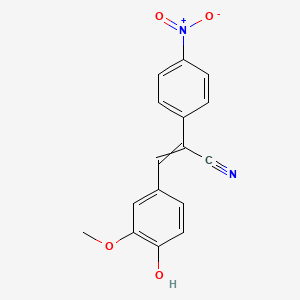
3-(4-Hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that features both phenolic and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and 4-nitrobenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with malononitrile in the presence of a base such as piperidine or pyridine.
Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C).
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, similar compounds are often produced using scalable batch or continuous flow processes. These methods ensure high yield and purity, essential for commercial applications.
化学反应分析
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron filings in acidic medium.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Studies: Investigated for potential anti-inflammatory, antimicrobial, and anticancer properties.
Biochemical Research: Used in studies involving enzyme interactions and metabolic pathways.
Industry
Materials Science:
Agriculture: Investigated for use in agrochemicals.
作用机制
The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application:
Pharmacological Action: May involve interaction with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Catalytic Action: Acts as a catalyst or intermediate in chemical reactions, facilitating the transformation of substrates into products.
相似化合物的比较
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid: Similar structure but lacks the nitro group.
4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Nitrobenzaldehyde: Another precursor in the synthesis.
Uniqueness
Functional Groups: The combination of phenolic, nitro, and nitrile groups makes it unique.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations.
属性
CAS 编号 |
2900-76-7 |
|---|---|
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC 名称 |
3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H12N2O4/c1-22-16-9-11(2-7-15(16)19)8-13(10-17)12-3-5-14(6-4-12)18(20)21/h2-9,19H,1H3 |
InChI 键 |
PTCJOUIYZWHSJX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


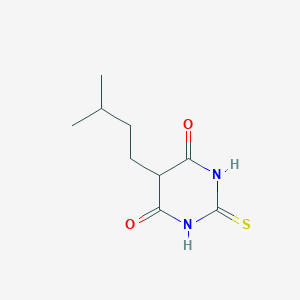
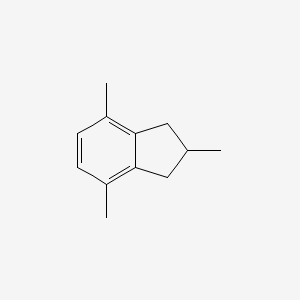
![7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996834.png)
![Benzo[b]phenazine](/img/structure/B13996840.png)

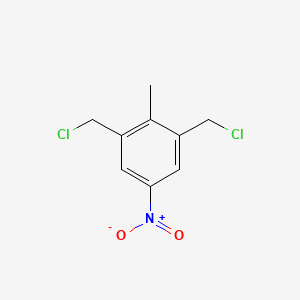
![2-(Bromomethyl)-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione](/img/structure/B13996843.png)

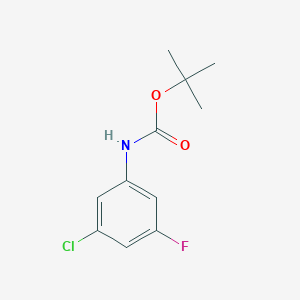

![2,2'-[Naphthalene-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B13996859.png)
![n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B13996862.png)

![4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13996874.png)
